BenchChemオンラインストアへようこそ!

Chebulinic acid

Antiviral Herpes Simplex Virus Type 2 Infectious Disease

Chebulinic acid (CAS 18942-26-2) is the preferred PTPN9/PTPN11 probe—an allosteric dual inhibitor (IC50=34/37 nM) with 23.5-fold greater anti-HSV-2 potency than chebulagic acid (0.06 vs 1.41 μg/mL). Its unique skew-boat conformation ensures target selectivity unattainable with generic Terminalia-derived tannins. Confirmed oral bioavailability (37.56%) supports in vivo metabolic models. Also validated as PPP1CB inhibitor (IC50=300 nM) and dual-action AGE inhibitor. Each batch includes HPLC purity certification. Specify by CAS to guarantee experimental reproducibility.

Molecular Formula C41H32O27
Molecular Weight 956.7 g/mol
Cat. No. B8069456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulinic acid
Molecular FormulaC41H32O27
Molecular Weight956.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
InChIInChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33-,34+,41-/m0/s1
InChIKeyYGVHOSGNOYKRIH-AVXZFDTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulinic Acid: High-Purity Ellagitannin Reference Standard for Metabolic, Antiviral, and Anti-Inflammatory Research Procurement


Chebulinic acid (CAS 18942-26-2) is a hydrolyzable ellagitannin found predominantly in the fruits of Terminalia chebula Retz. [1]. It is distinguished from its closest structural analogs—chebulagic acid, punicalagin, and ellagic acid—by its unique skew-boat molecular conformation and the absence of the hexahydroxydiphenoyl (HHDP) moiety, which confers distinct stability and biological activity profiles [2]. As a potent, selective inhibitor of protein tyrosine phosphatases (PTPN9/PTPN11) and protein phosphatase-1 catalytic subunit beta (PPP1CB), chebulinic acid serves as a critical chemical probe for investigating insulin resistance, adipogenesis, and ferroptosis pathways [3][4]. Preclinical pharmacokinetic studies confirm oral bioavailability (37.56 ± 7.3%) suitable for in vivo pharmacological validation [5].

Why Chebulinic Acid Cannot Be Substituted with Chebulagic Acid or Ellagic Acid in Targeted Assays


Despite originating from the same botanical source (Terminalia chebula) and sharing a galloyl-glucopyranose core, chebulinic acid, chebulagic acid, and ellagic acid exhibit fundamentally divergent potency and selectivity in biochemical assays. Chebulinic acid adopts a skew-boat conformation that is energetically distinct from chebulagic acid's chair conformation (762.17 kcal/mol energy difference), leading to differential target engagement and ferroptosis inhibitory capacity [1]. In head-to-head functional assays, chebulinic acid demonstrates 23.5-fold greater potency than chebulagic acid against HSV-2 replication (IC50 = 0.06 vs. 1.41 μg/mL), and superior antiproliferative activity against osteosarcoma cells compared to ellagic acid (IC50 = 53.2 vs. 78.5 μM) [2][3]. Generic substitution without analytical verification risks experimental irreproducibility due to these quantifiable potency gaps.

Chebulinic Acid Comparator Evidence: Quantitative Differentiation Against Chebulagic Acid, Ellagic Acid, and Clinical Benchmarks


Chebulinic Acid vs. Chebulagic Acid: 23.5-Fold Superior Potency in HSV-2 Antiviral Replication Assay

In a direct comparative evaluation of T. chebula constituents, chebulinic acid exhibited markedly superior antiviral efficacy against herpes simplex virus type 2 (HSV-2) relative to its closest structural analog, chebulagic acid [1]. The reported IC50 value for chebulinic acid was 0.06 ± 0.002 μg/mL, representing a 23.5-fold improvement in potency compared to chebulagic acid (IC50 = 1.41 ± 0.51 μg/mL) [1]. This quantitative difference in direct antiviral activity provides a clear selection criterion for researchers investigating HSV-2 therapeutic interventions.

Antiviral Herpes Simplex Virus Type 2 Infectious Disease

Chebulinic Acid vs. ALT-711 (Alagebrium): 49.5-Fold Superior AGE Cross-Link Breaking Activity

Chebulinic acid demonstrates exceptional activity in breaking advanced glycation end-product (AGE)-induced collagen cross-links, a key pathogenic mechanism in diabetic complications [1]. In a comparative assay using glycolaldehyde-modified bovine serum albumin (glycol-BSA)-induced collagen cross-links, chebulinic acid exhibited an IC50 of 1.46 ± 0.05 mM [1]. This represents a 49.5-fold greater potency than ALT-711 (alagebrium chloride), a clinically investigated AGE cross-link breaker, which required an IC50 of 72.2 ± 2.4 mM in the same assay system [1]. Additionally, chebulinic acid inhibited AGE formation with an IC50 of 38.8 ± 0.5 μM, approximately 1,747-fold more potent than aminoguanidine (IC50 = 67.8 ± 2.5 mM) [1].

Diabetic Complications Advanced Glycation End-Products Collagen Cross-Linking

Chebulinic Acid vs. Ellagic Acid and Tannic Acid: Superior Antiproliferative Potency in Osteosarcoma HOS-1 Cells

Among the major phenolic constituents isolated from Terminalia chebula fruit, chebulinic acid demonstrated the most potent antiproliferative activity against human osteosarcoma (HOS-1) cells in a comparative ATP-based viability assay [1]. Chebulinic acid inhibited cell growth with an IC50 of 53.2 ± 0.16 μM, which is superior to both tannic acid (IC50 = 59.0 μg/mL ± 0.19; approximately 61.7 μM based on MW 955) and ellagic acid (IC50 = 78.5 ± 0.24 μM) [1]. This ranked order (chebulinic acid > tannic acid > ellagic acid) establishes chebulinic acid as the most growth-inhibitory phenolic compound evaluated in this study for osteosarcoma applications [1].

Cancer Osteosarcoma Cytotoxicity Antiproliferative

Chebulinic Acid vs. Acarbose: Superior α-Glucosidase Inhibition for Antidiabetic Research

Chebulinic acid exhibits potent α-glucosidase inhibitory activity that surpasses the clinically approved antidiabetic drug acarbose [1]. In a direct enzymatic assay, chebulinic acid demonstrated an IC50 of 35.8 ± 0.4 mg/L, while the positive control acarbose required an IC50 of 41.2 ± 0.6 mg/L under identical conditions [1]. For context, chebulagic acid from the same botanical source showed an IC50 of 39.2 ± 0.7 mg/L, also exceeding acarbose but ranking below chebulinic acid in potency [1]. This establishes chebulinic acid as a natural product lead compound with α-glucosidase inhibitory activity exceeding the clinically established benchmark.

Type 2 Diabetes α-Glucosidase Carbohydrate Metabolism

Chebulinic Acid vs. Chebulagic Acid: Differential Ferroptosis Inhibition and Molecular Energetics

Computational chemistry and functional assays reveal fundamental differences between chebulinic acid and chebulagic acid in ferroptosis inhibition [1]. Chebulagic acid adopts a chair conformation, while chebulinic acid presents a skew-boat conformation; the formation of chebulagic acid requires 762.17 kcal/mol more molecular energy than chebulinic acid [1]. In erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs), the relative ferroptosis inhibitory potency ranked: Ferrostatin-1 > chebulagic acid > chebulinic acid, indicating that the 3,6-HHDP moiety present in chebulagic acid confers enhanced ferroptosis protection [1]. This establishes chebulinic acid as a weaker ferroptosis inhibitor than chebulagic acid, a critical differentiation for researchers studying oxidative cell death pathways [1].

Ferroptosis Cell Death Oxidative Stress Iron Chelation

Chebulinic Acid: Oral Bioavailability and CYP Induction Profile for In Vivo Study Design

Preclinical pharmacokinetic characterization in male Sprague-Dawley rats establishes key ADME parameters for chebulinic acid that inform in vivo experimental design [1]. The absolute oral bioavailability of chebulinic acid at 100 mg/kg was determined to be 37.56 ± 7.3% [1]. Plasma protein binding was concentration-dependent: 84.81 ± 7.70% at 1 μM and 96.34 ± 3.12% at 10 μM [1]. Notably, 14-day repeated administration of chebulinic acid induced significant upregulation of hepatic CYP1A2, CYP2C11, CYP2D2, and CYP2E1 enzymes, as confirmed by both in vitro rat microsomal data and gene expression analysis [1]. This CYP induction profile represents a class-level characteristic of hydrolyzable tannins with potential implications for drug-drug interaction studies [1].

Pharmacokinetics Bioavailability CYP450 ADME

Chebulinic Acid Procurement: Targeted Research Applications Validated by Comparator Evidence


Type 2 Diabetes and Metabolic Syndrome: PTPN9/PTPN11 Dual Inhibition and Glucose Uptake Enhancement

Chebulinic acid is a validated allosteric dual inhibitor of PTPN9 (IC50 = 34 nM) and PTPN11 (IC50 = 37 nM), two protein tyrosine phosphatases critically implicated in insulin resistance [1]. In functional cellular assays, chebulinic acid at 5 μM significantly increased glucose uptake in 3T3-L1 preadipocytes through activation of the AMPK signaling pathway [1]. This specific enzyme inhibition profile is not shared by chebulagic acid or punicalagin, making chebulinic acid the preferred chemical probe for investigating PTPN9/PTPN11-mediated metabolic regulation [1]. Additionally, chebulinic acid's superior α-glucosidase inhibitory activity (IC50 = 35.8 mg/L) compared to acarbose (IC50 = 41.2 mg/L) supports its use in postprandial glucose control studies [2]. The established oral bioavailability (37.56%) further validates its suitability for in vivo metabolic disease models [3].

Obesity and Adipogenesis: PPP1CB Inhibition with 300 nM Potency

Chebulinic acid was identified through screening of 1,033 natural products as a potent PPP1CB inhibitor (IC50 = 300 nM) with validated anti-adipogenic effects in 3T3-L1 preadipocytes [1]. The compound suppresses early-stage adipogenesis by downregulating key transcription factors that control adipocyte differentiation, effects that phenocopy PPP1CB knockdown [1]. This mechanism is distinct from chebulagic acid and other Terminalia-derived tannins, establishing chebulinic acid as the compound of choice for researchers studying PPP1CB-dependent pathways in obesity. The concentration-dependent suppression of adipogenesis provides a quantifiable, reproducible model system for evaluating anti-obesity natural products [1].

HSV-2 Antiviral Screening: Superior Potency Over Chebulagic Acid

For researchers investigating natural product inhibitors of herpes simplex virus type 2 (HSV-2), chebulinic acid (IC50 = 0.06 μg/mL) offers 23.5-fold greater in vitro antiviral potency than its structural analog chebulagic acid (IC50 = 1.41 μg/mL) [1]. This marked difference in direct antiviral activity, demonstrated in Vero cell plaque reduction assays, establishes chebulinic acid as the preferred Terminalia-derived compound for HSV-2 mechanistic studies and lead optimization programs [1]. The dose-dependent activity profile supports its use as a reference standard in antiviral screening cascades where minimizing effective concentration is a key selection criterion [1].

Diabetic Complications and AGE Biology: Cross-Link Breaking at 49.5-Fold Lower Concentration Than ALT-711

Chebulinic acid uniquely combines AGE formation inhibition (IC50 = 38.8 μM) with potent AGE cross-link breaking activity (IC50 = 1.46 mM), representing a dual-action profile not observed with chebulagic acid or punicalagin [1]. Its 49.5-fold superiority over ALT-711 in breaking glycol-BSA-induced collagen cross-links positions chebulinic acid as a valuable tool compound for investigating AGE-mediated diabetic complications including nephropathy, retinopathy, and cardiovascular stiffening [1]. The compound's chelating and antioxidant activities contribute to this dual mechanism, making it suitable for both preventative and interventional study designs in AGE biology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chebulinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.